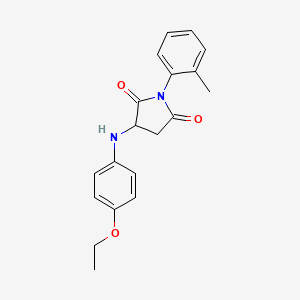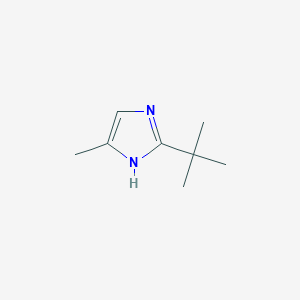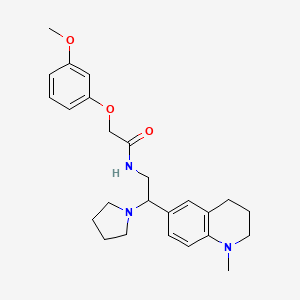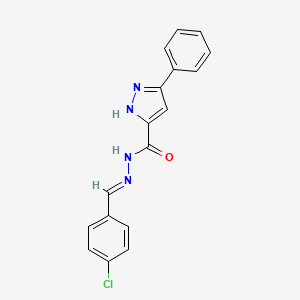
8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the thioether and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioether group, potentially converting it into a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter its functional groups, such as converting the hydroxyethyl group into an ethyl group.
Substitution: The purine base can undergo substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the purine base.
Aplicaciones Científicas De Investigación
8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different functional groups. Examples include:
- 8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-((2-hydroxyethyl)thio)-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-7(2)6-16-8-9(13-12(16)20-5-4-17)15(3)11(19)14-10(8)18/h17H,1,4-6H2,2-3H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIICEQBHLBJNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2525970.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525972.png)

![2-(1H-indol-1-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2525976.png)
![N-(2-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2525977.png)

![2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide](/img/structure/B2525979.png)



![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2525990.png)
![5-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2525992.png)
![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)
